molecular formula C23H26N4O3S B11000589 (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B11000589
M. Wt: 438.5 g/mol
InChI Key: GIOMIWOGSAPDBD-UHFFFAOYSA-N
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Description

The compound (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone is a complex organic molecule that features a combination of pyrimidine, furan, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Sulfanyl Group:

    Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving furfural or related compounds.

    Coupling Reactions: The final step involves coupling the pyrimidine-sulfanyl and furan moieties with the piperazine derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Scaling Up Reactions: Using larger reaction vessels and optimizing reaction conditions (temperature, pressure, solvent) for industrial-scale synthesis.

    Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

    Drug Development:

Industry

    Material Science: The compound may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its therapeutic effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-chlorophenyl)piperazin-1-yl]methanone
  • (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone

Uniqueness

The uniqueness of (5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C23H26N4O3S

Molecular Weight

438.5 g/mol

IUPAC Name

[5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O3S/c1-16-14-17(2)25-23(24-16)31-15-20-8-9-21(30-20)22(28)27-12-10-26(11-13-27)18-4-6-19(29-3)7-5-18/h4-9,14H,10-13,15H2,1-3H3

InChI Key

GIOMIWOGSAPDBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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